molecular formula C18H21N3O3S B11142482 2-[acetyl(cyclopropyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(cyclopropyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11142482
M. Wt: 359.4 g/mol
InChI Key: MQLVHWFIJCZLEN-UHFFFAOYSA-N
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Description

2-[acetyl(cyclopropyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its complex structure, which includes a cyclopropyl group, an acetyl group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[acetyl(cyclopropyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common approach is to start with the thiazole ring formation, followed by the introduction of the acetyl, cyclopropyl, and methoxybenzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Cyclopropyl Group Addition: The cyclopropyl group can be added via cyclopropanation reactions, often using diazomethane or Simmons-Smith reagents.

    Methoxybenzyl Group Attachment: The methoxybenzyl group can be attached through nucleophilic substitution reactions using methoxybenzyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

2-[acetyl(cyclopropyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Methoxybenzyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

2-[acetyl(cyclopropyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.

    Materials Science: The compound’s properties may be explored for use in organic electronics or as a building block for advanced materials.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-[acetyl(cyclopropyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-aminothiazole: A simpler thiazole derivative with broad applications in medicinal chemistry.

    4-methylthiazole: Another thiazole derivative with different substituents, used in flavor and fragrance industries.

    N-(2-methoxybenzyl)thiazole: A compound with a similar methoxybenzyl group but lacking the acetyl and cyclopropyl groups.

Uniqueness

2-[acetyl(cyclopropyl)amino]-N-(2-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamide stands out due to its complex structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

2-[acetyl(cyclopropyl)amino]-N-[(2-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H21N3O3S/c1-11-16(25-18(20-11)21(12(2)22)14-8-9-14)17(23)19-10-13-6-4-5-7-15(13)24-3/h4-7,14H,8-10H2,1-3H3,(H,19,23)

InChI Key

MQLVHWFIJCZLEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(C2CC2)C(=O)C)C(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

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